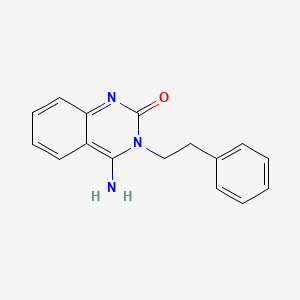

4-Imino-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Imino-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazolin-2-one is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of tetrahydroquinazolinones and has been synthesized using various methods. In

Scientific Research Applications

Multicomponent Synthesis Reactions

The compound has been utilized in the synthesis of diverse 4-amino-substituted 2-phenyl-1,2,3,4-tetrahydroquinolines and 2-phenylquinolines via a multicomponent imino Diels–Alder reaction. This method highlights a straightforward synthesis route, catalyzed efficiently by antimony(III) chloride, producing derivatives at ambient temperature with excellent yields. Such synthetic routes offer a valuable approach to generating structurally diverse molecules for further application in medicinal chemistry and material science Varma et al., 2010.

X-ray Powder Diffraction Analysis

Another significant application is the molecular characterization and structural determination of 2,4-diaryl 1,2,3,4-tetrahydroquinoline derivatives, such as the synthesis and analysis of cis-4-(4-methoxyphenyl)-3-methyl-6-nitro-2-phenyl-1,2,3,4-tetrahydroquinoline. X-ray powder diffraction techniques were employed to affirm the crystalline structure, providing valuable insights into the compound's configuration and potential for further applications in crystal engineering and material sciences Macías et al., 2013.

Fluorescent Sensing Applications

Innovative applications in fluorescent sensing have been explored with derivatives of this compound. For instance, a novel tetrahydroquinazolin-2-amine-based sensor for Zn2+ demonstrates the compound's utility in developing high-selective fluorescent sensors. Such sensors can enhance fluorescence upon binding with Zn2+, emitting green light, which is crucial for detecting Zn2+ in various mediums, including environmental samples and biological systems Jinlai et al., 2016.

Metal Complexation Studies

The compound and its derivatives have been studied for their ability to form metal complexes, offering insights into the coordination chemistry of transition metals. For example, metal complexes of 3,3-dimethyl-1-N-phenylimino-1,2,3,4-tetrahydroisoquinoline with transition metals such as Cr(III), Fe(III), Co(II), and Cu(II) have been synthesized and characterized, revealing the potential of these compounds in catalysis and material science Sokol et al., 2004.

Catalyst Development

The compound's derivatives have been applied in the development of catalysts for synthetic chemistry. The rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines introduces a method to access bromonium ylides through the intramolecular reaction of a benzyl bromide and an α-imino carbene. This process underscores the compound's role in facilitating complex chemical transformations, contributing to the advancement of organic synthesis methodologies He et al., 2016.

properties

IUPAC Name |

4-amino-3-(2-phenylethyl)quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c17-15-13-8-4-5-9-14(13)18-16(20)19(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVMFCLRBFAFQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2777491.png)

![3-(8-Methyl-2-imidazo[1,2-a]pyridinyl)-1-benzopyran-2-one](/img/structure/B2777493.png)

![5-Methyl-7-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2777500.png)

![Pyrido[4,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2777502.png)

![1,8-Dihydropyrazolo[3,4-b]indole-3-carboxylic acid](/img/structure/B2777504.png)

![8-(2-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2777505.png)

![Methyl 4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2777508.png)

![3-(4-(4-Bromophenyl)thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B2777510.png)

![2,4-dichloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2777514.png)